6-methyl-N,3-diphenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-METHYL-N~4~,3-DIPHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of isoxazole derivatives. This compound is known for its unique structural features, which include a fused isoxazole-pyridine ring system. The presence of both phenyl and methyl groups in its structure contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
The synthesis of 6-METHYL-N~4~,3-DIPHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of propargylic N-hydroxycarbamates or N-alkoxycarbonyl amino ethers under refluxing methanolic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced by reacting the isoxazole intermediate with appropriate reagents such as 2-cyanothioacetamide.
Final Coupling and Functionalization: The final step involves coupling the pyridine-isoxazole intermediate with phenyl groups and introducing the carboxamide functionality through reactions with N-arylacetamide derivatives.
Chemical Reactions Analysis
6-METHYL-N~4~,3-DIPHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-METHYL-N~4~,3-DIPHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-METHYL-N~4~,3-DIPHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoxazole and pyridine rings allow it to bind to active sites of enzymes, inhibiting their activity. Additionally, the phenyl groups enhance its binding affinity to specific receptors, modulating various biological pathways .
Comparison with Similar Compounds
6-METHYL-N~4~,3-DIPHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds such as:
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities, including antiviral and anticancer properties.
Thiazole Derivatives: Thiazole derivatives are known for their antimicrobial and anti-inflammatory activities.
Other Isoxazole Derivatives: Compounds with similar isoxazole structures have been studied for their analgesic and anti-inflammatory properties.
The uniqueness of 6-METHYL-N~4~,3-DIPHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its fused isoxazole-pyridine ring system, which imparts distinct chemical and biological properties compared to other heterocyclic compounds.
Properties
Molecular Formula |
C20H15N3O2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-methyl-N,3-diphenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c1-13-12-16(19(24)22-15-10-6-3-7-11-15)17-18(23-25-20(17)21-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,22,24) |
InChI Key |
GBWIRBWVSIEOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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